Product packaging for Ganodine(Cat. No.:CAS No. 133086-81-4)

Ganodine

Cat. No.: B135396
CAS No.: 133086-81-4
M. Wt: 229.27 g/mol
InChI Key: FGJASCOTIIEINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganodine is a chemical reagent supplied for research use only. It is not intended for diagnostic or therapeutic procedures. Researchers are responsible for verifying the specific applications and properties of this compound for their experimental work. This product should only be used by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B135396 Ganodine CAS No. 133086-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133086-81-4

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-(hydroxymethyl)-1-(2-phenylethyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C14H15NO2/c16-10-13-6-7-14(11-17)15(13)9-8-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2

InChI Key

FGJASCOTIIEINS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=CC=C2C=O)CO

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=C2C=O)CO

Other CAS No.

133086-81-4

Synonyms

ganoderma alkaloid B
ganodine
N-phenylethyl-2-formyl-5-hydroxymethylpyrrole
N-phenylethyl-5-hydroxymethylpyrryl aldehyde

Origin of Product

United States

Ganodine: Chemical Profile and Research Findings

Methodologies for Natural Product Isolation from Ganoderma capense Mycelium

The isolation of natural products, including this compound, from Ganoderma capense often begins with the cultivation of its mycelium. Ganoderma capense is recognized for its rich content of various active metabolites, such as polysaccharides, triterpenoids, alkaloids, and sterols mdpi.com.

Submerged fermentation is a widely employed technique for the large-scale production of Ganoderma mycelium and its associated metabolites micronanoeducation.orgnih.gov. This method involves culturing the microorganism in a liquid medium, as opposed to growth on a solid surface nih.gov. For Ganoderma capense, the mycelium is cultivated in liquid cultures, often inoculated from potato dextrose agar (B569324) (PDA) plates micronanoeducation.org. The dried powder of the submerged fermentation cultured mycelium of G. capense serves as the starting material for extraction processes nih.govnih.gov. This approach allows for efficient production of mycelial biomass and facilitates the subsequent extraction of compounds like this compound micronanoeducation.orgnih.gov.

Spectroscopic Techniques for Structural Elucidation

The structural determination of this compound relies heavily on a combination of advanced spectroscopic techniques, which provide detailed information about its molecular arrangement, connectivity, and functional groups nih.govresearchgate.netmdpi.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique used to elucidate the carbon-hydrogen framework of organic compounds acs.orgnih.govresearchgate.nethmdb.carsc.org. For this compound, both one-dimensional (1D) ¹H NMR and ¹³C NMR spectra are crucial for identifying the types of protons and carbons present and their chemical environments researchgate.netmdpi.comresearchgate.netacs.orgnih.gov. ¹H NMR provides information on the number of non-equivalent protons and their coupling relationships, while ¹³C NMR reveals the different carbon environments within the molecule acs.orgnih.govrsc.org.

X-ray Diffraction (XRD) analysis is a powerful technique primarily used for the definitive confirmation of the solid-state structure of crystalline materials rsc.orgresearchgate.netcarleton.eduhutton.ac.uk. While specific X-ray diffraction data for this compound is not detailed in the provided search results, this technique is generally applied to determine the precise three-dimensional arrangement of atoms in a crystal carleton.eduesrf.fr. By analyzing the diffraction patterns produced when X-rays interact with a crystalline sample, crystallographers can deduce the unit cell dimensions and the exact positions of atoms within the crystal lattice, thereby confirming the molecular structure carleton.eduesrf.fr.

Mass Spectrometry (MS) is employed to determine the molecular mass of a compound and to provide insights into its fragmentation patterns, which are indicative of its structural features nih.govmdpi.comresearchgate.netacs.orgnih.govnih.gov. High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or Electron Ionization Mass Spectrometry (EI-MS), is particularly useful for determining the exact molecular formula mdpi.comacs.orgnih.gov. The fragmentation pattern observed in the mass spectrum can reveal the presence of specific functional groups and the way the molecule breaks apart, offering complementary information to NMR data for structural elucidation nih.gov. This compound's molecular formula (C₁₄H₁₅NO₂) and exact mass (229.110278721 Da) are determined using mass spectrometry nih.gov.

Data Tables

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₄H₁₅NO₂ nih.gov
Molecular Weight229.27 g/mol nih.gov
IUPAC Name5-(hydroxymethyl)-1-(2-phenylethyl)pyrrole-2-carbaldehyde nih.gov
SynonymsGanoderma alkaloid B, N-phenylethyl-5-hydroxymethylpyrryl aldehyde nih.gov
Compound TypePyrrole alkaloid nih.govrsc.org
Source OrganismGanoderma capense mycelium nih.govresearchgate.net

Biosynthetic Pathways and Regulation of Ganodine

Proposed Biosynthetic Precursors and Pathways of Pyrrole (B145914) Alkaloids (e.g., Amino Acid Derivations)

The biosynthesis of alkaloids in fungi and plants predominantly originates from amino acids. For pyrrole alkaloids, the amino acid proline is a common precursor, providing the characteristic pyrrole ring structure. In the case of Ganodine, it is hypothesized that its biosynthesis involves the condensation of amino acid derivatives.

General pathways for the formation of pyrrole alkaloids in fungi suggest the involvement of non-ribosomal peptide synthetases (NRPSs) or polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrids. These enzymatic complexes can activate and modify amino acids, catalyzing their condensation to form the alkaloid backbone.

While direct experimental evidence for the precursors of this compound is not yet available, a plausible biosynthetic route could involve the following steps:

Activation of Precursor Amino Acids: L-proline and potentially another amino acid or a short-chain fatty acid are activated by adenylation (A) domains of an NRPS.

Thiolation: The activated precursors are then transferred to thiolation (T) or peptidyl carrier protein (PCP) domains.

Modification and Condensation: Condensation (C) domains catalyze the formation of peptide bonds. Additional modifying domains, such as cyclization (Cy) domains, could be involved in forming the pyrrole ring.

Release and Final Modifications: The final product is released from the enzyme, and further tailoring enzymes like oxidases or methyltransferases could modify the core structure to yield this compound.

Isotopic labeling studies would be necessary to definitively identify the biosynthetic precursors of this compound.

Proposed Precursor Role in Biosynthesis Supporting Evidence
L-ProlineProvides the core pyrrole ring structure.Common precursor for pyrrole alkaloids in various organisms.
Other Amino Acids/Fatty AcidsContribute to the side chains and modifications of the core structure.General mechanism of NRPS-mediated alkaloid biosynthesis.

Genetic and Enzymatic Studies of Alkaloid Biosynthesis in Ganoderma Species

Direct genetic and enzymatic studies on the biosynthesis of this compound are limited. However, research on other secondary metabolites in Ganoderma species, particularly triterpenoids like ganoderic acids, provides insight into the genetic and enzymatic capabilities of these fungi.

Ganoderma lucidum has been the subject of various genetic engineering studies aimed at enhancing the production of ganoderic acids. These studies have successfully identified and manipulated key genes in the triterpenoid (B12794562) biosynthetic pathway, such as those encoding 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and squalene (B77637) synthase. nih.gov This demonstrates the potential for identifying and characterizing the genes responsible for this compound biosynthesis.

Furthermore, enzymatic studies in Ganoderma have revealed a diverse array of enzymes, including glycosyltransferases that can modify the structure of secondary metabolites. nih.gov While not directly related to the core biosynthesis of the alkaloid structure, these enzymes could be involved in the final tailoring steps of this compound synthesis, potentially affecting its stability and bioactivity.

The search for the this compound biosynthetic gene cluster could be guided by genome mining approaches, looking for NRPS or PKS-NRPS gene clusters that are unique to this compound-producing Ganoderma species.

Area of Study Key Findings in Ganoderma Relevance to this compound Biosynthesis
Genetic Engineering Successful manipulation of genes for triterpenoid biosynthesis. nih.govDemonstrates the feasibility of identifying and engineering alkaloid biosynthetic pathways.
Enzymatic Studies Characterization of tailoring enzymes like glycosyltransferases. nih.govSuggests the presence of enzymes that could modify the final this compound structure.
Genome Mining Not yet applied for this compound.A promising approach to identify the biosynthetic gene cluster for this compound.

Environmental and Cultivation Factors Influencing Metabolite Biosynthesis in Fungi

The production of secondary metabolites in fungi, including those in Ganoderma species, is significantly influenced by environmental and cultivation conditions. researchgate.net These factors can impact mycelial growth and the expression of biosynthetic genes, thereby altering the yield of specific compounds.

Nutritional Factors: The composition of the culture medium, particularly the sources and concentrations of carbon and nitrogen, plays a crucial role in secondary metabolite production. For Ganoderma lucidum, glucose concentration has been shown to affect the production of ganoderic acids. mdpi.com Similarly, the type and amount of nitrogen source can influence the biosynthesis of various metabolites. ijop.id It is likely that the production of this compound is also sensitive to the nutritional environment.

Physical Factors: Physical parameters such as temperature, pH, aeration, and light can also modulate the biosynthesis of secondary metabolites. The optimal conditions for mycelial growth may not always coincide with the optimal conditions for the production of a specific secondary metabolite. For instance, studies on Ganoderma have shown that variations in temperature and pH can significantly impact the yield of bioactive compounds. ftb.com.hrresearchgate.net

Elicitors: The addition of elicitors, which are compounds that trigger a defense response in the fungus, can also be a strategy to enhance the production of secondary metabolites. Stressors such as heavy metals or microbial competitors can induce the expression of biosynthetic gene clusters as a defense mechanism. frontiersin.org

Factor Influence on Ganoderma Metabolites Potential Impact on this compound Production
Carbon Source Glucose concentration affects ganoderic acid yield. mdpi.comOptimization of carbon source could enhance this compound biosynthesis.
Nitrogen Source Type and concentration impact metabolite profiles. ijop.idSpecific nitrogen sources may favor the production of this compound.
Temperature Affects both mycelial growth and secondary metabolite production. ftb.com.hrA specific temperature range may be optimal for this compound yield.
pH Influences enzyme activity and nutrient uptake. researchgate.netControlling pH is likely critical for efficient this compound synthesis.
Aeration Affects metabolic pathways (aerobic vs. anaerobic). ftb.com.hrAdequate oxygen supply is likely necessary for alkaloid biosynthesis.
Elicitors Can induce the production of defense-related secondary metabolites. frontiersin.orgThe use of elicitors could be a strategy to increase this compound production.

Chemical Synthesis of Ganodine and Its Derivatives

Total Synthesis Strategies for Ganodine

Synthetic Methodologies for Analogs and Related Pyrrole (B145914) Alkaloids

Synthetic methodologies for analogs and related pyrrole alkaloids often build upon strategies developed for the parent compounds or utilize general approaches for constructing the pyrrole nucleus and attaching various substituents. Pyrrole alkaloids are a significant class of nitrogen-containing natural products, with diverse structures and biological activities mdpi.comresearchgate.net. Their synthesis frequently involves the construction of the pyrrole ring, which can be achieved through various named reactions or more modern methodologies. The synthesis of related pyrrole alkaloids, such as those found in marine organisms, has been reviewed, highlighting approaches for both non-halogenated and annellated pyrrole cores mdpi.comsemanticscholar.org. These synthetic efforts contribute to understanding the structure-activity relationships within this class of compounds openaccessjournals.com. For instance, studies towards the synthesis of complex pyrrole-imidazole alkaloids like Palau'amine demonstrate the use of reactions such as cycloadditions and intramolecular lactonization to build the complex frameworks uta.edu. The evolution of synthetic programs for polypyrrole alkaloids, such as curvulamine and curindolizine, illustrates the development of strategies to merge simpler fragments and the use of specific nucleophiles to achieve the target structures nih.gov.

Advantages of Chemical Synthesis for Research Applications

Chemical synthesis offers several significant advantages for research applications involving this compound and its derivatives. A primary advantage is the ability to obtain sufficient quantities of the compound for comprehensive evaluation, especially when isolation from natural sources is challenging or yields are low openaccessjournals.com. Synthesizing these compounds ensures material availability for various scientific explorations and practical applications openaccessjournals.com. Furthermore, chemical synthesis allows for the deliberate design and creation of analogs and derivatives that may not exist in nature. openaccessjournals.com This capability is crucial for structure-activity relationship (SAR) studies, where systematic modifications to the molecular structure can reveal how these changes impact biological activity openaccessjournals.com. The ability to synthesize a range of related compounds enables a deeper understanding of the structural features responsible for the observed effects and can guide the development of compounds with improved properties. Chemical synthesis also facilitates the incorporation of isotopic labels for mechanistic studies or tracking the compound in biological systems. The development of efficient synthetic routes can also provide alternative, potentially more sustainable, sources compared to extraction from sometimes limited natural resources openaccessjournals.com.

Structure Activity Relationship Sar and Computational Studies of Ganodine Analogs

Elucidation of Key Structural Features for Biological Activity

The elucidation of key structural features for biological activity is a fundamental aspect of SAR studies. nih.govtandfonline.com This process aims to identify which parts of a molecule are essential for its interaction with a biological target and the subsequent observed effect. For natural products like Ganodine, which is a pyrrole (B145914) alkaloid, SAR studies typically involve the synthesis or isolation of structurally related compounds (analogs) and evaluating their biological activity. nih.govmdpi.com By comparing the activities of different analogs with slight structural variations, researchers can deduce the importance of specific functional groups, the molecular scaffold, stereochemistry, and spatial arrangement of atoms for the observed activity. nih.govtandfonline.com

In the broader study of Ganoderma alkaloids and other natural products, SAR analysis has revealed that modifications to side chains and the presence or position of specific functional groups, such as hydroxyl or carboxyl groups, can significantly influence biological activities like enzyme inhibition or cytotoxicity. mdpi.comnih.gov For example, SAR studies on Ganoderma triterpenoids have indicated that hydroxyl substituents and carboxylic groups are important for aldose reductase inhibitory activity. nih.gov

However, specific research detailing the key structural features of this compound responsible for any particular biological activity through systematic SAR studies on its analogs was not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.comresearchgate.netresearchgate.net The goal of QSAR is to build predictive models that can estimate the activity of new, untested compounds based on their molecular structures. researchgate.netmdpi.comresearchgate.net This approach is widely used in drug discovery to prioritize compounds for synthesis and testing, thereby accelerating the lead optimization process. nih.govresearchgate.net

QSAR models correlate biological activity (the "activity" in QSAR) with molecular descriptors (the "structure" in QSAR). researchgate.netmdpi.com These descriptors are numerical values that represent various physicochemical and structural properties of the molecules. dokumen.pubresearchgate.net

Specific QSAR studies focused on this compound or a series of its analogs were not identified in the provided search results.

Selection and Application of Physicochemical Descriptors in QSAR

The selection of appropriate physicochemical descriptors is a critical step in QSAR modeling. dokumen.pubresearchgate.net These descriptors quantify different aspects of a molecule's structure and properties that are relevant to its interaction with a biological target and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. researchgate.net Examples of commonly used physicochemical descriptors include:

Lipophilicity descriptors: Such as logP (the logarithm of the partition coefficient between octanol (B41247) and water), which relates to a compound's ability to cross cell membranes. dokumen.pub

Electronic descriptors: Such as partial atomic charges, dipole moment, and molecular orbital energies (e.g., HOMO and LUMO energies), which describe the electronic distribution and reactivity of a molecule. researchgate.net

Steric descriptors: Which describe the size and shape of a molecule.

Topological descriptors: Which are based on the connectivity and topology of the molecular structure. researchgate.net

Software packages are used to calculate a large number of these descriptors for a dataset of compounds with known activities. researchgate.netresearchgate.net Statistical methods are then employed to select the most relevant descriptors and build a model that correlates these descriptors with the observed biological activity. researchgate.netresearchgate.net

While the importance of physicochemical descriptors in QSAR is well-established, there is no specific information available from the search results regarding the particular descriptors that have been selected or applied in QSAR studies specifically on this compound or its analogs.

Computational Approaches for Activity Prediction and Drug Design

QSAR modeling is one of several computational approaches used for activity prediction and drug design. studylib.netsciopen.commdpi.comnih.govmdpi.comresearchgate.netbazeuniversity.edu.ngnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.comcore.ac.ukresearchgate.netresearchgate.netresearchgate.netresearchgate.net Other computational methods include:

Molecular Docking: Predicts the preferred orientation (binding pose) of a ligand (like this compound or its analog) when bound to a specific biological target (e.g., a protein receptor or enzyme) and estimates the binding affinity. bazeuniversity.edu.ngnih.govmdpi.comnih.govresearchgate.netnih.govmdpi.com

Molecular Dynamics Simulations: Provide insights into the dynamic behavior of a molecule and its target over time, allowing for the study of conformational changes and the stability of the ligand-target complex. mdpi.comnih.govmdpi.com

Virtual Screening: Involves computationally screening large libraries of chemical compounds to identify potential hits that are likely to bind to a target or possess desired properties based on QSAR models, docking scores, or pharmacophore matching. sciopen.comnih.govbazeuniversity.edu.ngmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

De Novo Drug Design: Uses computational algorithms to design novel molecular structures with desired properties or predicted activity against a specific target. sciopen.comnih.govmdpi.comresearchgate.net

These computational approaches, often used in an integrated manner, can significantly expedite the drug discovery process by reducing the need for extensive experimental testing. sciopen.commdpi.comnih.govmdpi.comresearchgate.netnih.gov They allow for the rational design of new compounds with potentially improved potency, selectivity, and pharmacokinetic properties. sciopen.comresearchgate.netnih.govresearchgate.net

While these computational approaches are broadly applicable to natural products and drug design, no specific studies were found in the provided search results that detail their application specifically to this compound for activity prediction or the design of this compound-based drugs.

Theoretical Calculations in SAR Studies (e.g., Ab Initio Methods, Quantum Chemistry)

Theoretical calculations, particularly those based on quantum chemistry methods like ab initio calculations, provide a deeper understanding of the electronic structure, properties, and reactivity of molecules. core.ac.uk These methods solve the electronic Schrödinger equation using only fundamental physical constants and the atomic composition of the molecule, without relying on experimental data.

Ab initio methods and other quantum chemistry approaches can be used in SAR studies to:

Calculate precise molecular geometries and electronic distributions.

Determine molecular properties that are difficult to measure experimentally, such as atomic charges, bond orders, and molecular orbital energies. researchgate.netresearchgate.net

Study reaction mechanisms and transition states, which can be relevant for understanding metabolism or degradation pathways.

Provide descriptors for QSAR modeling that are derived from electronic structure. researchgate.netresearchgate.net

More advanced theoretical calculations, such as Density Functional Theory (DFT), are also widely used to study molecular properties and interactions. mdpi.comcore.ac.uk These calculations can offer valuable insights into why certain structural features are important for biological activity at a fundamental level.

While theoretical calculations are valuable tools in computational chemistry and SAR, no specific instances of ab initio methods, quantum chemistry calculations, or other detailed theoretical studies applied to this compound or its analogs in the context of SAR were found in the reviewed literature.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a ligand-based or structure-based computational technique that identifies and represents the essential features of a molecule or a set of molecules required for biological activity. bazeuniversity.edu.ngmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net A pharmacophore is not a molecule itself but an abstract description of the spatial arrangement of chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, that are necessary for optimal interaction with a specific biological target. bazeuniversity.edu.ngmdpi.comnih.govresearchgate.net

Pharmacophore models are built based on the structures and activities of known active compounds (ligand-based) or the structure of the biological target and its binding site (structure-based). mdpi.comnih.govnih.gov These models are then used for:

Virtual Screening: Searching large databases of chemical compounds to identify molecules that match the pharmacophore features and are therefore likely to be active. bazeuniversity.edu.ngmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Ligand Design: Guiding the design and synthesis of new compounds that are predicted to have high activity by incorporating the essential pharmacophoric features in the correct spatial arrangement. bazeuniversity.edu.ngmdpi.comresearchgate.netresearchgate.net

Understanding Ligand-Target Interactions: Providing insights into the molecular recognition process between a ligand and its biological target. bazeuniversity.edu.ngmdpi.comnih.gov

Ligand design principles derived from pharmacophore models focus on creating molecules that optimally present the required chemical features in three-dimensional space to complement the binding site of the target. bazeuniversity.edu.ngmdpi.comresearchgate.netresearchgate.net

Based on the available search results, there is no specific information about pharmacophore models that have been developed for this compound or its potential biological targets, nor specific ligand design principles that have been established based on such models for designing this compound analogs.

Molecular Mechanisms of Action: in Vitro Investigations

Cellular and Biochemical Targets Identification

Current research on Ganodine, as an isolated compound, does not extensively detail its specific cellular and biochemical targets. While Ganoderma constituents in general are known to interact with various cellular molecules and exhibit a range of biological activities, direct evidence identifying specific targets for this compound is scarce nih.govctdbase.org.

Specific studies employing advanced protein interaction profiling techniques such as chemoproteomics or photoaffinity labeling to identify direct protein targets of this compound in vitro have not been prominently reported in the accessible literature. These methodologies are powerful tools for systematically identifying compound-protein interactions within a biological system ctdbase.org. While such techniques are utilized in broader pharmacological research, their application specifically to this compound to delineate its protein interaction profile has not been detailed.

Investigation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by this compound has not been thoroughly investigated and reported in the current literature. While Ganoderma extracts and other compounds from the genus are known to influence various signaling pathways, including those related to immune function and anti-tumor activity, specific data on how this compound itself modulates these pathways (e.g., MAPK, PI3K/Akt, NF-κB) is not detailed cdutcm.edu.cn. Research often focuses on the broader effects of Ganoderma components on cellular processes like cell proliferation, apoptosis, and immune responses, without attributing these specific modulations directly to this compound wikipedia.org.

Advanced In Vitro Model Systems for Mechanistic Studies

While advanced in vitro model systems, such as 3D cell cultures, organ-on-a-chip technologies, or co-culture systems, are increasingly employed to provide more physiologically relevant insights into molecular mechanisms ctdbase.org, specific applications of these advanced models for detailed mechanistic studies of this compound have not been identified in the reviewed scientific literature. Research on this compound primarily mentions its isolation and classification as an alkaloid from Ganoderma species.

Advanced Analytical Methodologies in Ganodine Research

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Preparative HPLC)

Chromatographic separation techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the isolation, purification, and quantitative analysis of Ganodine from complex natural extracts. HPLC allows for the separation of compounds based on their differential affinities for a stationary phase and a mobile phase. For natural products derived from Ganoderma species, HPLC has been widely employed to separate various constituents, including triterpenoids and polysaccharides. scispace.comrjpponline.org

High-Performance Liquid Chromatography (HPLC) Analytical HPLC is crucial for quality control, purity assessment, and quantification of this compound in samples. Reversed-phase HPLC (RP-HPLC) is a common mode, often utilizing C18 columns due to their versatility in separating a wide range of organic compounds. researchgate.net Mobile phases typically consist of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol, often with modifiers like trifluoroacetic acid or buffers to optimize separation and peak resolution. researchgate.netsielc.com Detection is commonly achieved using UV detectors, which are suitable for compounds with chromophores like this compound's pyrrole (B145914) and phenyl moieties. scispace.comsielc.com For example, HPLC with UV detection has been used for analyzing triterpenoids and other compounds from Ganoderma. scispace.com

Preparative HPLC Preparative HPLC scales up the analytical separation process to isolate larger quantities of purified this compound for further research, including structural studies, biological assays, or derivatization. This technique involves larger columns and higher flow rates compared to analytical HPLC, enabling the collection of purified fractions. Semi-preparative HPLC, for instance, has been successfully applied to purify steroidal compounds from Ganoderma capense mycelium extracts, which also contain pyrrole alkaloids like this compound. mdpi.com The choice of stationary phase (e.g., normal phase silica (B1680970) gel or reversed-phase C18) and mobile phase gradients is optimized to achieve maximum purity and yield of the target compound.

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in this compound research, offering precise mass measurements for compound identification, structural elucidation, and the comprehensive profiling of its metabolites. HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of exact molecular formulas and distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). bioanalysis-zone.com

Identification and Structural Elucidation Coupled with liquid chromatography (LC-HRMS), this technique provides powerful capabilities for analyzing complex mixtures. After chromatographic separation, compounds are ionized, and their precise m/z values are measured. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide crucial structural information, aiding in the confirmation of this compound's structure and the identification of its potential derivatives or degradation products. nih.govnih.gov For example, LC-HRMS has been used for quantitative analysis of various compounds in biological samples, demonstrating its utility in complex matrices. nih.gov

Metabolite Profiling In biological studies, HRMS is vital for metabolomics, where it is used to identify and quantify this compound's metabolites in biological systems (e.g., cell cultures, tissues, or biofluids). By comparing the metabolic profiles of treated versus untreated samples, researchers can identify how this compound is metabolized and what downstream effects it might have. This non-targeted approach allows for the discovery of novel metabolites and provides insights into the compound's pharmacokinetic fate and potential mechanisms of action. nih.gov

Advanced NMR Techniques for Conformational Analysis and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for detailed structural elucidation of organic molecules, offering insights into their three-dimensional conformation and interactions with other molecules. For this compound, advanced NMR techniques are critical for understanding its precise spatial arrangement and how it might bind to biological targets.

Conformational Analysis 1D NMR (e.g., ¹H, ¹³C) provides fundamental information about the chemical environment of atoms. However, 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for establishing connectivity and spatial proximity between atoms. nih.govnih.gov NOESY experiments, in particular, reveal through-space correlations, which are invaluable for determining the relative stereochemistry and preferred conformations of flexible molecules like this compound in solution. nih.govnih.gov This helps in understanding the molecule's dynamic behavior and its most stable forms, which are crucial for its biological activity. mdpi.comauremn.org.brsoton.ac.uk

Ligand-Binding Studies NMR can also be used to study the interaction of this compound with macromolecules (e.g., proteins, DNA) through techniques like ligand-observed NMR (e.g., Saturation Transfer Difference (STD) NMR) or protein-observed NMR (e.g., chemical shift perturbation). Changes in chemical shifts or relaxation rates of this compound or the target molecule upon binding can indicate the binding site, affinity, and conformational changes induced by the interaction. nih.gov This information is critical for structure-based drug design and understanding this compound's mechanism of action.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of omics technologies, particularly proteomics and metabolomics, provides a holistic understanding of this compound's impact on biological systems. These high-throughput approaches analyze large sets of biological molecules, offering comprehensive insights into cellular processes and responses. humanspecificresearch.orguninet.edu

Proteomics Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. humanspecificresearch.org When cells or organisms are exposed to this compound, proteomic analysis can identify changes in protein expression profiles, post-translational modifications, or protein-protein interactions. Techniques like quantitative mass spectrometry-based proteomics (e.g., iTRAQ, TMT, label-free quantification) can pinpoint specific proteins whose levels are altered, suggesting pathways affected by this compound. uninet.eduijcnap.com This helps in identifying potential protein targets or biomarkers related to this compound's biological effects.

Metabolomics Metabolomics is the comprehensive analysis of all small-molecule metabolites within a biological sample. humanspecificresearch.org By analyzing the metabolome before and after this compound exposure, researchers can observe global changes in metabolic pathways. LC-MS and GC-MS are commonly used platforms for metabolomics, providing detailed insights into how this compound influences cellular metabolism, energy production, or specific biochemical pathways. humanspecificresearch.orguninet.eduijcnap.com The integration of metabolomic data with proteomic data can reveal a more complete picture of this compound's cellular impact, linking changes in protein expression to alterations in metabolic flux. For instance, omics technologies, including metabolomics and proteomics, are used in drug discovery and development to identify new drug targets and mechanisms. humanspecificresearch.org

Imaging Techniques in Chemical Biology Investigations (e.g., Molecular Markers for Imaging Studies)

Imaging techniques in chemical biology are crucial for visualizing the spatial distribution, cellular uptake, and target engagement of chemical compounds like this compound within biological systems. While direct imaging studies specifically on this compound are less commonly documented in general literature, the principles and methodologies of molecular imaging are highly applicable.

Molecular Markers for Imaging Molecular markers are substances used to visualize specific biological processes or molecules. nih.govcd-genomics.com For this compound, this could involve synthesizing a labeled version of the compound (e.g., with a fluorescent tag, a radioisotope for PET/SPECT imaging, or a heavy isotope for imaging mass spectrometry) that retains its biological activity. nih.govnpl.co.uk Such labeled this compound could then be used to track its entry into cells, its localization within organelles, or its binding to specific molecular targets using techniques like fluorescence microscopy, confocal microscopy, or super-resolution microscopy.

Imaging Mass Spectrometry Imaging mass spectrometry (e.g., NanoSIMS) offers high spatial resolution for mapping the distribution of trace elements, stable isotopes, and drug-associated tags in biological samples. npl.co.uk This technique could potentially be used to visualize the distribution of this compound or its stable-isotope-labeled variants within tissues or even at a subcellular level, providing insights into its pharmacokinetic and pharmacodynamic properties in situ. npl.co.uk Similarly, Positron Emission Tomography (PET) uses radiopharmaceuticals as molecular markers to image functional aspects, which could be adapted to study this compound's in vivo distribution if a suitable radiolabeled analog were developed. nih.gov These techniques provide invaluable spatial and temporal information that complements data from other analytical methods, offering a more complete understanding of this compound's behavior in biological contexts.

Future Research Directions and Translational Perspectives

Elucidating Novel Biological Functions and Molecular Mechanisms

Future research should prioritize a deeper understanding of ganodine's biological activities beyond its initial identification. While general research on Ganoderma species highlights diverse properties such as antioxidant, antitumor, anti-inflammatory, and immunomodulatory effects attributed to various compounds like triterpenes and polysaccharides, the specific contributions and mechanisms of alkaloids like this compound are less clear. mdpi.comrjpponline.orgresearchgate.net Studies are needed to systematically screen this compound for a wider range of biological activities using robust in vitro and in vivo models. This includes exploring potential effects on specific cell lines, enzyme targets, and signaling pathways.

Furthermore, a critical area is the elucidation of the molecular mechanisms underlying any observed biological functions. This involves identifying the specific protein targets that this compound interacts with, understanding the downstream signaling cascades affected, and determining how these interactions translate into a biological response. Techniques such as proteomics, metabolomics, and advanced imaging could be valuable in this endeavor. Understanding the structure-activity relationship of this compound is also crucial for deciphering its mechanism of action. scribd.com

Design and Synthesis of Optimized this compound Analogs with Enhanced Specificity

The pyrrole (B145914) ring structure of this compound provides a scaffold for the rational design and synthesis of analogs. dokumen.pubnih.gov Future research should focus on creating a library of this compound derivatives with modifications to the core structure and appended groups. These modifications can be guided by computational modeling and insights gained from structure-activity relationship studies to potentially enhance potency, improve selectivity for specific biological targets, and alter pharmacokinetic properties.

The synthesis of these optimized analogs will require sophisticated organic chemistry techniques. Evaluating the biological activities of these synthetic compounds in parallel with the parent this compound will be essential to identify derivatives with improved therapeutic potential or as tools for probing biological pathways. This approach, common in drug discovery, aims to develop compounds with enhanced specificity and reduced off-target effects.

Application of Synthetic Biology for Enhanced Production and Diversification

The production of natural compounds like this compound from fungal sources can be challenging due to low yields and variability. Synthetic biology offers powerful tools to address these limitations. Future research can explore the application of synthetic biology approaches to enhance this compound production. soilprotection.earthadlittle.com This could involve identifying and engineering the biosynthetic pathway genes responsible for this compound synthesis in its native producer, G. capense. dokumen.pub

Once the pathway is understood, these genes can be transferred and expressed in heterologous hosts, such as bacteria or yeast, which can be engineered for high-yield production through metabolic engineering. nih.govnih.gov Beyond enhanced production, synthetic biology can also be used to diversify the structural landscape of this compound and related compounds. By manipulating the biosynthetic pathway or introducing enzymes with altered specificity, novel this compound analogs that may not occur naturally could be generated. hznu.edu.cn This synthetic biology-driven diversification can provide access to a wider range of compounds for biological screening and potentially lead to the discovery of derivatives with unique properties.

Interdisciplinary Approaches in Fungal Chemical Biology

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for the initial identification of Ganodine in Ganoderma species?

  • Answer : Initial identification involves phytochemical screening using solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (TLC, HPLC). Spectroscopic techniques (NMR, MS) are critical for structural elucidation. For example, This compound was identified as a pyrrole alkaloid via NMR analysis of its N-isopentyl and hydroxymethyl substituents . Ensure reproducibility by documenting solvent ratios, column specifications, and spectral parameters .

Q. How should researchers design experiments to isolate this compound while minimizing contamination from structurally similar alkaloids?

  • Answer : Use a combination of liquid-liquid partitioning and preparative HPLC with gradient elution. Monitor purity via UV-Vis spectroscopy at characteristic wavelengths (e.g., 254 nm for pyrrole derivatives). Include control samples to rule out cross-contamination. Document all steps to align with reproducibility criteria in chemical methodology .

Q. What validation criteria are essential for confirming this compound’s structural identity using spectroscopic data?

  • Answer : Cross-validate NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) data against published reference spectra . For novel derivatives, calculate degree of unsaturation and compare fragmentation patterns. Include a table of spectral peaks (e.g., δ 8.2 ppm for pyrrole protons) to ensure transparency .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of this compound (e.g., antioxidant vs. cytotoxic effects)?

  • Answer : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal cells) to establish context-dependent activity. Use statistical tools (ANOVA, t-tests) to analyze variability. For conflicting results, revisit experimental conditions (e.g., oxygen levels affecting antioxidant assays) and validate via independent replication .

Q. What integrative methodologies are suitable for studying this compound’s biosynthesis pathways in Ganoderma?

  • Answer : Combine transcriptomics (RNA-seq) to identify biosynthetic genes with metabolomics (LC-MS/MS) to track intermediate metabolites. Use heterologous expression in model fungi (e.g., Aspergillus) to confirm enzyme functions. Cross-reference findings with genomic databases to identify conserved domains .

Q. How can researchers ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

  • Answer : Follow green chemistry principles (e.g., atom economy) and document reaction parameters (temperature, catalysts, yields). Characterize intermediates via FT-IR and XRD. Publish detailed protocols, including failure cases, to mitigate publication bias. Reference established synthetic frameworks for alkaloid derivatives .

Methodological Considerations

  • Data Tables : Include spectral data tables (NMR shifts, MS fragments) and dose-response curves in appendices for transparency .
  • Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when resolving data conflicts .
  • Ethical Compliance : For pharmacological studies, adhere to institutional guidelines for cytotoxicity testing and animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.